N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}hexanamide
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Overview
Description
- N-{2,2,2-Trichloro-1-[(5-oxo-4-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-2-yl)amino]ethyl}hexanamide is a chemical compound with the molecular formula C13H13Cl3N4O2S .
- It belongs to the class of acetamides and contains a trichloroethyl group.
- The compound’s structure includes a thiadiazine ring and a phenylcarbamothioyl group.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not widely documented. it can be synthesized through various methods involving chlorination, amidation, and cyclization.
- Industrial production methods may involve large-scale synthesis using optimized conditions.
Chemical Reactions Analysis
Reactivity: N-{2,2,2-Trichloro-1-[(5-oxo-4-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-2-yl)amino]ethyl}hexanamide can participate in several reactions
Common Reagents: Chlorinating agents (e.g., thionyl chloride), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major Products: These depend on reaction conditions, but potential products include derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and applications in organic synthesis.
Biology: Investigating its interactions with biological molecules (e.g., enzymes, receptors).
Medicine: Potential pharmacological properties or drug development.
Industry: Applications in materials science or chemical manufacturing.
Mechanism of Action
- The compound’s mechanism of action remains largely unexplored. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Its specific structure and combination of functional groups set it apart from related compounds.
Remember that while the compound shows promise, further research is essential to unlock its full potential
Properties
Molecular Formula |
C15H20Cl3N3OS |
---|---|
Molecular Weight |
396.8 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(phenylcarbamothioylamino)ethyl]hexanamide |
InChI |
InChI=1S/C15H20Cl3N3OS/c1-2-3-5-10-12(22)20-13(15(16,17)18)21-14(23)19-11-8-6-4-7-9-11/h4,6-9,13H,2-3,5,10H2,1H3,(H,20,22)(H2,19,21,23) |
InChI Key |
ALLRWYIQVJNUOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1 |
Origin of Product |
United States |
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